Methyl 5-(bromomethyl)-2-fluorobenzoate
Overview
Description
Methyl 5-(bromomethyl)-2-fluorobenzoate is an organobromine compound with the molecular formula C8H7BrFO2. It is a colorless liquid with a strong, pungent odor. It is used as an intermediate in organic synthesis and as a reagent in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Chemical Intermediates
Methyl 5-(bromomethyl)-2-fluorobenzoate plays a crucial role in the synthesis of various chemical compounds. It serves as a key intermediate in the production of anti-cancer drugs, particularly those that inhibit thymidylate synthase. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is significant in anticancer drug development, involves a series of reactions where bromomethyl and fluoro groups are instrumental (Cao Sheng-li, 2004).
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives are utilized in the creation of radioligands for imaging brain metabotropic glutamate receptors (mGluR5) in PET (Positron Emission Tomography) scans. This application is essential in neuroscience and pharmacology for understanding brain function and developing neurological therapies (F. Siméon et al., 2012).
Organic Synthesis and Process Chemistry
The compound is extensively used in organic synthesis and process chemistry for constructing complex molecules. For example, its role in the telescoping process in synthesizing key intermediates for drug discoveries is pivotal. By implementing innovative synthetic routes and techniques, chemists can increase yields and streamline processes for quicker and more efficient drug development (K. Nishimura & T. Saitoh, 2016).
Detection and Imaging
In the field of chemical sensing and imaging, derivatives of this compound are being explored as fluorogenic chemosensors. These sensors show promising applications in detecting specific metal ions like Al3+, which is crucial in environmental monitoring and biological studies (Xingpei Ye et al., 2014).
properties
IUPAC Name |
methyl 5-(bromomethyl)-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFZYZTGHKBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627279 | |
Record name | Methyl 5-(bromomethyl)-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
709-45-5 | |
Record name | Methyl 5-(bromomethyl)-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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